

# An In-depth Technical Guide to the Side Effects of Avelumab

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, is a cornerstone of immunotherapy for various malignancies. Its mechanism of action, which involves reinvigorating the host's anti-tumor immune response, is intrinsically linked to a unique spectrum of side effects, primarily immune-related adverse events (irAEs). This technical guide provides a comprehensive overview of the side effect profile of avelumab, intended for researchers, scientists, and drug development professionals. We present a detailed analysis of quantitative data from pivotal clinical trials, outline the methodologies for adverse event assessment, and visualize the core signaling pathways and experimental workflows using the DOT language. This guide aims to foster a deeper understanding of avelumab's tolerability and to support the ongoing development of safer and more effective cancer immunotherapies.

#### Introduction

Avelumab is a fully human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the programmed cell death protein 1 (PD-1) and B7.1 receptors. This blockade releases the "brakes" on the immune system, enabling T-cell-mediated destruction of tumor cells.[1] Furthermore, avelumab's native Fc region can induce antibody-dependent cell-mediated cytotoxicity (ADCC), providing a dual mechanism of action.[2] While this immune activation is therapeutically beneficial, it can also lead to a range of off-target inflammatory effects, manifesting as immune-related adverse events (irAEs).[3][4]



Understanding the nuances of these side effects is critical for optimizing patient management and for the rational design of next-generation immunotherapies.

### **Quantitative Analysis of Avelumab Side Effects**

The following tables summarize the incidence of treatment-related adverse events (TRAEs) and immune-related adverse events (irAEs) observed in key clinical trials of avelumab. Data is presented from the JAVELIN Bladder 100 trial in advanced urothelial carcinoma and the JAVELIN Renal 101 trial in advanced renal cell carcinoma.

# Treatment-Related Adverse Events (TRAEs) in Pivotal Avelumab Trials

| Adverse Event Category              | JAVELIN Bladder 100<br>(Avelumab + BSC)[5] | JAVELIN Renal 101<br>(Avelumab + Axitinib)[6] |
|-------------------------------------|--------------------------------------------|-----------------------------------------------|
| Any Grade TRAEs                     | 78.2%                                      | -                                             |
| Grade ≥3 TRAEs                      | 19.5%                                      | 66.8%                                         |
| Most Common (>2%) Grade<br>≥3 TRAEs |                                            |                                               |
| Lipase Increased                    | 3.5%                                       | -                                             |
| Amylase Increased                   | 2.3%                                       | -                                             |
| Hypertension                        | -                                          | 30%                                           |
| Hand-foot syndrome                  | -                                          | 9%                                            |
| TRAEs Leading to Discontinuation    | 11.6%                                      | -                                             |

BSC: Best Supportive Care

# Immune-Related Adverse Events (irAEs) in Pivotal Avelumab Trials



| irAE Category                                      | JAVELIN Bladder 100<br>(Avelumab + BSC)[5] | JAVELIN Renal 101<br>(Japanese Subgroup -<br>Avelumab + Axitinib)[7] |
|----------------------------------------------------|--------------------------------------------|----------------------------------------------------------------------|
| Any Grade irAEs                                    | 32.3%                                      | -                                                                    |
| Most Common (>5%) Any<br>Grade irAEs               |                                            |                                                                      |
| Thyroid Disorders                                  | 12.8%                                      | 55%                                                                  |
| Immune-related Rash                                | 10.8%                                      | -                                                                    |
| Grade ≥3 irAEs                                     | 7.6%                                       | -                                                                    |
| Most Common (>1%) Grade<br>≥3 irAEs                |                                            |                                                                      |
| Immune-related Rash                                | 1.5%                                       | -                                                                    |
| Hepatitis                                          | 1.5%                                       | -                                                                    |
| Serious irAEs                                      | 5.2%                                       | -                                                                    |
| Most Common Serious irAE                           |                                            |                                                                      |
| Immune-related Nephritis/Renal Dysfunction         | 1.2%                                       | -                                                                    |
| irAEs Leading to Discontinuation                   | 6.1%                                       | -                                                                    |
| Most Common irAEs Leading to Discontinuation (>1%) |                                            |                                                                      |
| Immune-related Hepatitis                           | 1.2%                                       | -                                                                    |
| Immune-related Nephritis/Renal Dysfunction         | 1.2%                                       | -                                                                    |

## **Post-Marketing Surveillance Data**

A post-marketing surveillance study in Japan of patients with renal cell carcinoma treated with avelumab in combination with axitinib reported that 52.7% of patients experienced adverse



drug reactions (ADRs) of any grade. The most common ADRs were thyroid dysfunction (21.0%), infusion reaction (19.8%), and hepatic disorders (13.7%).[2][8]

# Experimental Protocols for Adverse Event Assessment

The assessment and reporting of adverse events in avelumab clinical trials adhere to standardized methodologies to ensure consistency and accuracy.

#### **JAVELIN Clinical Trial Program Methodology**

- Trial Design: The JAVELIN series of trials are typically multicenter, multinational, randomized, open-label studies. For instance, the JAVELIN Bladder 100 trial (NCT02603432) was a Phase 3 study evaluating avelumab as first-line maintenance therapy.
   [9]
- Adverse Event Monitoring and Reporting: All observed or volunteered adverse events (AEs), regardless of causality, are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 5.0.[10]
   The AE collection period generally extends for a significant duration after the last dose of the study drug, for example, up to 90 days.[9]
- Management of AEs: Protocols provide specific guidelines for the management of AEs, particularly irAEs. This includes recommendations for dose modification (interruption or discontinuation) and the use of concomitant medications such as corticosteroids. For infusion-related reactions, premedication with an antihistamine and acetaminophen is standard for the initial infusions.[11][12]
- Adverse Events of Special Interest (AESI): Protocols pre-define certain AEs as being of special interest, including suspected irAEs and infusion-related reactions, which are subject to more intensive monitoring and reporting.[13]

### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in avelumab's mechanism of action and the pathophysiology of its side effects, as well as a typical workflow for the management of irAEs.



#### **Avelumab's Dual Mechanism of Action**



Click to download full resolution via product page

Caption: Avelumab's dual mechanism of action.

## **Pathophysiology of Immune-Related Colitis**





Click to download full resolution via product page

Caption: Pathophysiology of immune-related colitis.



# Management Workflow for Immune-Related Adverse Events



Click to download full resolution via product page

Caption: Management workflow for irAEs.



#### Conclusion

Avelumab has a generally manageable safety profile, characterized by a distinct set of immune-related adverse events. A thorough understanding of the incidence, nature, and underlying pathophysiology of these side effects is paramount for the safe and effective use of this agent. The quantitative data from clinical trials provide a robust framework for risk assessment, while standardized protocols for adverse event management guide clinical practice. The continued elucidation of the molecular and cellular mechanisms driving irAEs will be instrumental in developing strategies to mitigate these toxicities, thereby improving the therapeutic index of avelumab and other immune checkpoint inhibitors. This in-depth technical guide serves as a resource for the scientific community to advance these efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. frontiersin.org [frontiersin.org]
- 2. Final Analysis of JAVELIN Renal 101 Shows Long-Term Efficacy of Avelumab Plus Axitinib | GU Oncology Now [guoncologynow.com]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. Avelumab inducing hypothyroidism and hypoadrenalism: A case report and review of literature PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term safety of avelumab first-line (1L) maintenance for advanced urothelial carcinoma (aUC) in the JAVELIN Bladder 100 trial. ASCO [asco.org]
- 6. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avelumab plus axitinib vs sunitinib for advanced renal cell carcinoma: Japanese subgroup analysis from JAVELIN Renal 101 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An updated review on immune checkpoint inhibitor-induced colitis: epidemiology, pathogenesis, treatment strategies, and the role of traditional Chinese



medicine [frontiersin.org]

- 9. researchgate.net [researchgate.net]
- 10. Avelumab first-line (1L) maintenance for advanced urothelial carcinoma (aUC): Longterm outcomes from the JAVELIN Bladder 100 trial in patients (pts) with histological subtypes. - ASCO [asco.org]
- 11. Create a Flowchart using Graphviz Dot Prashant Mhatre Medium [medium.com]
- 12. 18-month efficacy and safety update from JAVELIN Merkel 200 part A: A phase II study of avelumab in metastatic Merkel cell carcinoma progressed on chemotherapy. - ASCO [asco.org]
- 13. Endocrinopathies Associated with Immune Checkpoint Inhibitor Cancer Treatment: A Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Side Effects of Avelumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-side-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com